2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)-5-thiophen-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWLKGLRAYBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-thien-2-ylcyclohexane-1,3-dione
Starting Materials:
Cyclohexane-1,3-dione and 2-thiophenecarboxaldehyde or a thiophene-substituted precursor.Method:
The cyclohexane-1,3-dione core is functionalized at the 5-position with a thiophene ring, typically via a Knoevenagel condensation or related carbon-carbon bond-forming reaction. This involves reacting cyclohexane-1,3-dione with an aldehyde derivative of thiophene under basic or acidic catalysis to form the substituted cyclohexane-1,3-dione intermediate.Conditions:
The reaction is commonly performed in solvents such as ethanol or methanol with catalytic amounts of piperidine or ammonium acetate, at reflux temperature for several hours.
Preparation of the Amino-Methylene Substituent
Starting Materials:
1-(2-Aminoethyl)piperazine or 2-(piperazin-1-yl)ethylamine.Method:
The amino group on the piperazine derivative is reacted with the carbonyl group of the cyclohexane-1,3-dione intermediate to form an imine (Schiff base). This condensation reaction results in the formation of the amino-methylene linkage at the 2-position of the cyclohexane ring.Conditions:
Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, under mild heating (50–80°C), often with removal of water to drive the equilibrium toward imine formation.
Final Compound Formation and Purification
After the condensation, the product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography (e.g., silica gel column chromatography).
The purified compound exhibits the characteristic molecular formula C17H23N3O2S and a molecular weight around 333.5 g/mol.
Data Table Summarizing Preparation Parameters
| Step | Reactants/Intermediates | Reaction Type | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|---|
| 1. Thiophene substitution | Cyclohexane-1,3-dione + 2-thiophenecarboxaldehyde | Knoevenagel condensation | Ethanol, Methanol | Reflux, base catalyst (piperidine) | Forms 5-thien-2-ylcyclohexane-1,3-dione intermediate |
| 2. Amino-methylene formation | 5-thien-2-ylcyclohexane-1,3-dione + 2-(piperazin-1-yl)ethylamine | Schiff base formation | DMF, Ethanol | 50–80°C, water removal | Imine formation at 2-position |
| 3. Purification | Crude product | Recrystallization/Chromatography | Appropriate solvents | Ambient to mild heat | Ensures >95% purity |
Research Findings and Optimization Notes
Reaction Yields: Reported yields for similar condensation reactions range from 70% to 90%, depending on reaction time, temperature, and solvent choice.
Purity: Purification by recrystallization from ethanol or ethyl acetate typically achieves purity levels above 95%, as confirmed by chromatographic and spectroscopic analysis.
Stability: The imine linkage formed is generally stable under neutral to mildly acidic conditions but may hydrolyze under strong acidic or basic environments.
Alternative Methods: Some studies suggest microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields and purity.
Safety Considerations: The compound is classified as an irritant; appropriate handling and protective measures are necessary during synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl or piperazine groups.
Reduction: Reduced forms of the cyclohexane-1,3-dione ring.
Substitution: Substituted derivatives with new functional groups replacing the original piperazine or thienyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of cyclohexane-1,3-dione derivatives modified at the 2- and 5-positions. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Substituent Effects on Activity: The 5-aryl group (e.g., phenyl, thienyl, chlorophenyl) significantly impacts bioactivity. For example, the 2-hydroxyphenyl-substituted analog () showed potent antituberculosis activity (MIC = 5–10 μg/mL), likely due to enhanced hydrogen-bonding interactions .
Piperazine Side Chain: The piperazine-ethylamino group is a common feature in these analogs, contributing to solubility and basicity. However, its replacement with imidazole () or phenolic groups () alters electronic properties and binding affinity.
Safety Profiles :
- The 5-phenyl analog (CAS 297160-31-7) is classified as an irritant .
- The 4-chlorophenyl analog requires strict PPE (e.g., fire-resistant gloves, respirators) due to undefined hazards .
Synthetic Accessibility :
- General synthesis involves condensation of cyclohexane-1,3-dione with substituted amines (, Scheme 1). Modifications at the 5-position (e.g., thienyl vs. phenyl) are achieved via Suzuki coupling or direct substitution .
Biological Activity
The compound 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione (CAS Number: 432519-44-3) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives characterized by a thienyl cyclohexane dione structure. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 345.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| CAS Number | 432519-44-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related study on tryptamine-piperazine derivatives demonstrated significant growth inhibition in pancreatic cancer cell lines (AsPC-1 and SW1990), with an IC50 value of approximately 6 μM . These findings suggest that the piperazine moiety may play a crucial role in enhancing the anticancer activity of such compounds.
The proposed mechanism by which piperazine derivatives exert their anticancer effects includes:
- Inhibition of Oncogenic Pathways : Compounds have been shown to decrease phosphorylation levels of key oncogenic proteins such as ERK and AKT, which are critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Increased levels of cleaved PARP indicate that these compounds may promote apoptosis in cancer cells .
Case Studies
- Study on Tryptamine-Piperazine Derivatives : A series of derivatives were synthesized and tested against various pancreatic cancer cell lines. The study concluded that specific substitutions on the piperazine ring significantly affected the inhibitory potency against cancer cells .
- Comparative Analysis : In another study, compounds with similar structures were compared for their efficacy against different cancer types. The results indicated that modifications in the cyclohexane ring could enhance selectivity towards specific cancer cell lines while reducing toxicity towards normal cells .
Q & A
Q. What are the established synthetic routes for 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A validated approach includes:
- Step 1: Formation of the cyclohexane-1,3-dione core via condensation of thien-2-yl precursors under acidic conditions.
- Step 2: Introduction of the piperazine-ethylamine moiety via Schiff base formation, using a polar aprotic solvent (e.g., DMF) at 60–80°C to enhance reactivity .
- Step 3: Purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the final product with ≥95% purity .
Critical Parameters: - Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR: Analyze deuterated DMSO solutions to confirm resonance peaks matching computed spectra (e.g., piperazine N–H protons at δ 2.8–3.2 ppm, thienyl protons at δ 6.5–7.0 ppm) .
- X-ray Crystallography: Resolve the Z/E configuration of the methyleneamino group, critical for bioactivity .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ = 402.2; observed ±0.5 ppm) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Potential: Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase). Prepare the ligand with Open Babel (optimize charges and torsions) and validate with RMSD clustering .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in explicit solvent .
- ADMET Prediction: Utilize SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .
- Dose-Response Refinement: Test narrower concentration ranges (e.g., 0.1–50 µM) to eliminate false negatives from cytotoxicity thresholds .
- Mechanistic Validation: Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., silence EGFR in resistant cell lines) .
Q. What environmental fate studies are applicable for assessing its ecological impact?
Methodological Answer:
- Degradation Kinetics: Perform hydrolysis/photolysis experiments under simulated sunlight (UV-Vis) and pH variations (4–10). Quantify degradation products via LC-MS .
- Bioaccumulation: Use OECD 305 guidelines to measure bioconcentration factors (BCF) in Daphnia magna or zebrafish models .
- Soil Adsorption: Conduct batch experiments with varying organic matter content; fit data to Freundlich isotherms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
